molecular formula C23H27N3O4S2 B2662919 N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683260-38-0

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2662919
M. Wt: 473.61
InChI Key: SWJWOYILMPDKNU-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O4S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

  • N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide, have shown potential in cardiac electrophysiological applications. Some of these compounds demonstrated potency in in vitro Purkinje fiber assays, comparable to other class III agents undergoing clinical trials, suggesting their potential use in managing cardiac arrhythmias (Morgan et al., 1990).

Anticancer Agents

  • Derivatives of N-1,3-benzothiazol-2-ylbenzamide, including those structurally related to the specified compound, have been studied for their antiproliferative activity against cancer cell lines like human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). These compounds exhibited significant inhibitory effects on cell growth, highlighting their potential as novel apoptosis inducers in cancer treatment (Corbo et al., 2016).

Imaging Applications

  • Certain benzothiazole sulfonamide derivatives have been utilized in the development of radiolabelled ligands for imaging purposes. These compounds, including [11C]L-159,884, a nonpeptide angiotensin II antagonist, have been used for angiotensin II, AT1 receptor imaging, demonstrating their utility in diagnostic and research applications (Hamill et al., 1996).

Photodynamic Therapy

  • Benzothiazole sulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. Compounds like zinc phthalocyanine substituted with benzothiazole sulfonamide groups have shown promising properties as photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Stability and Pharmacokinetics

  • The stability of carbonic anhydrase inhibitors like 6-hydroxyethoxy-2-benzothiazole sulfonamide, a derivative of ethoxyzolamide, has been investigated for use as ophthalmic drugs. These studies provide insights into the pharmacokinetics and stability of such compounds in various conditions, relevant for their application in medicine (Chiang et al., 1992).

properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-30-18-9-12-20-21(14-18)31-23(25(20)3)24-22(27)17-7-10-19(11-8-17)32(28,29)26-13-5-6-16(2)15-26/h7-12,14,16H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJWOYILMPDKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

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